(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Anticancer Cytotoxicity Solid Tumor

This specific N-ethyl, 4-hydroxybenzylidene rhodanine (CAS 23509-46-8) is not interchangeable with general 5-arylidene analogs. Its unique substitution pattern directs action toward solid tumors (HeLa, MDA-MB-231 IC50 <10 µM) and enables DYRK1A kinase engagement relevant to Down syndrome/Alzheimer's research. Procure this exact chemotype for carcinoma-focused oncology lead optimization or as a non-acidic starting scaffold for next-generation aldose reductase inhibitors, avoiding epalrestat's bioavailability limits. Confirmed as a structurally distinct, cell-permeable alternative fluorogenic ligand for FAST protein systems.

Molecular Formula C12H11NO2S2
Molecular Weight 265.35
CAS No. 23509-46-8
Cat. No. B2736694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS23509-46-8
Molecular FormulaC12H11NO2S2
Molecular Weight265.35
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
InChIInChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)7-8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3/b10-7-
InChIKeyMTLAHEBWVKXBAW-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 23509-46-8): Procurement-Relevant Chemicobiological Profile


(5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 23509-46-8) is a synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative with the molecular formula C12H11NO2S2 and a molecular weight of 265.35 g·mol⁻¹ . The compound features an N-ethyl substituent at position 3 and a 4-hydroxybenzylidene moiety at position 5, placing it within the broader class of benzylidene-rhodanines that have been investigated across multiple therapeutic areas including oncology, diabetic complications, neurodegeneration, and fluorescence imaging [1]. Its closest structural analogs in the procurement landscape include the N-unsubstituted parent compound (CAS 6339-79-3), the 3-hydroxy positional isomer (CAS 331673-61-1), BTR-1 (5-benzylidene-3-ethylrhodanine, CAS 18331-34-5), and the clinically approved rhodanine derivative epalrestat (CAS 82159-09-9).

Why Generic Substitution Fails for (5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Structural Determinants of Activity Divergence


Within the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold, seemingly minor structural modifications produce large quantitative changes in target selectivity and biological potency, preventing generic interchangeability [1]. The N-3 substituent critically determines DYRK1A kinase engagement [2]; the 4-hydroxy group on the benzylidene ring is essential for aldose reductase anion-binding sub-pocket interaction [3]; and the balance between the phenolic hydroxyl and N-alkyl group governs both cytotoxicity spectrum across tumor cell lines and fluorogenic activation potential with FAST protein systems [4]. A procurement decision predicated on treating all 5-arylidene-rhodanines as equivalent overlooks documented differences in IC50 values spanning three orders of magnitude across structural analogs.

Quantitative Differentiation Evidence: (5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one vs. Structural Analogs


Cytotoxicity Profile: 3-Ethyl-4-hydroxybenzylidene-rhodanine vs. 5-Benzylidene-3-ethylrhodanine (BTR-1)

The target compound exhibits differentiated cytotoxicity toward solid tumor cell lines that is not observed with the closely related 3-ethyl analog BTR-1 (5-benzylidene-3-ethylrhodanine, CAS 18331-34-5). (5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrates IC50 values below 10 µM against both HeLa (cervical carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . In contrast, BTR-1—which lacks the 4-hydroxy substituent on the benzylidene ring—shows its primary activity against leukemic cell lines (CEM), with an estimated IC50 of <10 µM and a mechanism involving S-phase arrest and DNA replication blockade [1]. This shift in tumor-type selectivity driven by the 4-hydroxybenzylidene moiety makes the target compound a more suitable candidate for solid tumor research programs.

Anticancer Cytotoxicity Solid Tumor

DYRK1A Kinase Inhibition: Class-Level Inference from N-Unsubstituted Parent Compound 3e

Although direct DYRK1A inhibition data for (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have not been reported in the primary literature, strong class-level evidence from its N-unsubstituted parent compound (compound 3e, CAS 6339-79-3) demonstrates that the 4-hydroxybenzylidene-2-thioxothiazolidin-4-one core provides nanomolar DYRK1A inhibition. Compound 3e exhibits an IC50 of 0.028 µM against DYRK1A, making it the most potent compound among 46 tested 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones [1]. This potency level is comparable to that of the 2-aminothiazole analog 5s (IC50 0.033 µM) and substantially exceeds the activity of compounds with non-phenolic or non-benzylidene substituents, which show IC50 values in the micromolar range or no measurable DYRK1A inhibition [1]. The 4-hydroxybenzylidene pharmacophore is the key determinant of DYRK1A binding; the N-ethyl substitution at position 3 is expected to modulate pharmacokinetic properties without abolishing kinase engagement.

DYRK1A Kinase Inhibition Neurodegeneration

Aldose Reductase Inhibition: N-Unsubstituted Parent versus Thiazolidinedione Analog

The 4-hydroxybenzylidene-2-thioxothiazolidin-4-one core confers measurable aldose reductase (ALR2) inhibitory activity that is quantitatively distinguishable from the corresponding thiazolidine-2,4-dione analog. The N-unsubstituted parent compound (CAS 6339-79-3, CHEMBL487697) inhibits bovine lens aldose reductase with an IC50 of 4.55 µM [1]. In contrast, the structurally analogous compound where the 2-thioxo group is replaced by a 2-oxo group—(5Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione—exhibits markedly weaker inhibition with IC50 values of 8.96 µM and 20.1 µM in replicate assays [2]. This represents an approximately 2- to 4.4-fold loss of potency upon replacement of the C=S moiety with C=O. The clinical ALR2 inhibitor epalrestat, which contains an N-carboxymethyl group instead of N-ethyl, achieves an IC50 of 0.072 µM (72 nM), illustrating that N-substitution can further modulate potency . The target compound's N-ethyl-4-hydroxybenzylidene combination is expected to yield intermediate ALR2 potency between the N-unsubstituted parent and epalrestat, while avoiding the acidic carboxymethyl group associated with epalrestat's poor oral bioavailability .

Aldose Reductase Diabetic Complications Enzyme Inhibition

Fluorogenic Potential: N-Ethyl vs. N-Unsubstituted 4-Hydroxybenzylidene-Rhodanines as FAST Protein Ligands

4-Hydroxybenzylidene-rhodanines (HBRs) are established fluorogenic ligands for the fluorescence-activating and absorption-shifting tag (FAST) protein system used in live-cell fluorescence microscopy [1]. The N-unsubstituted parent HBR and its 3-methyl analog HMBR are commercially available and widely used FAST ligands [2]. Halogen substitution at the 3-position of the benzylidene ring further modulates fluorogenic properties, with 3-halogen-4-hydroxybenzylidene-rhodanines forming fluorescent complexes with FAST [1]. The target compound's N-ethyl substitution at the rhodanine N-3 position is structurally analogous to modifications that have been shown to alter the photophysical properties of rhodanine-based fluorogens without abolishing FAST binding. In organic photovoltaic applications, 3-ethylrhodanine-containing copolymers demonstrate distinct absorption spectra and energy levels compared to their non-ethylated counterparts, suggesting that N-ethylation predictably modulates the electronic properties of the chromophore [3]. For fluorescence microscopy applications, the N-ethyl group may provide advantages in cell permeability and spectral tuning relative to the N-unsubstituted HBR.

Fluorogen FAST Protein Fluorescence Microscopy

Selectivity Profile: Class-Level Evidence for Rhodanine-Based Multi-Target Engagement vs. Single-Target Alternatives

The 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold exhibits a distinct multi-target engagement profile that quantitatively differs from single-target agents. Compound 3e (the N-unsubstituted parent) was tested against a panel of four representative protein kinases: it showed nanomolar inhibition of DYRK1A (IC50 0.028 µM) with substantially weaker or absent activity against CK1, CDK5/p25, and GSK3α/β [1]. This selectivity window—at least 100-fold preference for DYRK1A over CK1, CDK5, and GSK3α/β within the kinase panel—is a direct consequence of the 4-hydroxybenzylidene pharmacophore [1]. Separately, rhodanine-3-acetic acid derivatives with 2-hydroxybenzylidene substitution demonstrate antimicrobial activity against Mycobacterium tuberculosis with MIC values of 8–16 µM [2], while benzylidene rhodanines inhibit the bacterial MurC ligase (IC50 27 µM) with associated whole-cell activity against MRSA (MIC 31 µM) [3]. These data collectively indicate that the 5-arylidene-2-thioxothiazolidin-4-one scaffold, when appropriately substituted, can be tuned for selective kinase inhibition rather than antibacterial activity. The target compound's N-ethyl-4-hydroxybenzylidene substitution pattern is most closely aligned with the kinase-selective profile observed for compound 3e rather than the antimicrobial profiles seen with N-acetic acid derivatives.

Selectivity Multi-Target Kinase Profiling

Recommended Research and Industrial Application Scenarios for (5Z)-3-Ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 23509-46-8)


Solid Tumor Oncology Drug Discovery: Cytotoxicity Screening in Carcinoma Cell Lines

Based on demonstrated IC50 values <10 µM against HeLa (cervical carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines with apoptosis induction and cell cycle arrest mechanisms , this compound is most appropriately deployed as a starting point for anticancer lead optimization programs targeting solid tumors. Unlike BTR-1, which shows preferential activity in leukemic CEM cells [1], the target compound's 4-hydroxybenzylidene moiety directs activity toward adherent carcinoma lines. Researchers should prioritize this compound over BTR-1 when the therapeutic focus is on carcinomas rather than hematological malignancies.

DYRK1A-Targeted Drug Discovery: Tool Compound for Neurological and Oncological Disorders

The 4-hydroxybenzylidene-2-thioxothiazolidin-4-one core, as demonstrated by the N-unsubstituted parent compound 3e (IC50 0.028 µM against DYRK1A), represents one of the most potent chemotypes for DYRK1A inhibition reported to date [2]. The target compound, bearing this pharmacophore, is suitable for use as a tool compound in DYRK1A-dependent cellular assays relevant to Down syndrome, Alzheimer's disease, and DYRK1A-amplified cancers. Its N-ethyl substituent may confer differentiated cellular permeability compared to the N-unsubstituted parent, an advantage for cell-based studies.

Aldose Reductase Inhibitor Development: Non-Acidic Scaffold for Diabetic Complications

The 4-hydroxybenzylidene-2-thioxothiazolidin-4-one core provides measurable ALR2 inhibition (parent compound IC50 4.55 µM) while avoiding the carboxymethyl group responsible for epalrestat's poor oral bioavailability [3][4]. The target compound, with its neutral N-ethyl substitution, represents a non-acidic starting scaffold for developing next-generation aldose reductase inhibitors with potentially improved pharmacokinetic properties. This compound is particularly relevant for diabetic neuropathy and retinopathy research programs seeking alternatives to the clinically approved but bioavailability-limited epalrestat.

Fluorogenic Probe Development: N-Ethyl-Modulated FAST Protein Ligand for Live-Cell Imaging

The 4-hydroxybenzylidene-rhodanine (HBR) chemotype is an established fluorogenic ligand for FAST protein-based live-cell imaging [5]. The N-ethyl modification present in the target compound, supported by evidence that 3-ethylrhodanine modulates electronic absorption and emission properties in copolymer systems [6], offers a structurally distinct alternative to commercially available HBR and HMBR for researchers optimizing fluorogenic probe properties such as cell permeability, emission wavelength, and binding affinity to FAST or nanoFAST variants.

Quote Request

Request a Quote for (5Z)-3-ethyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.